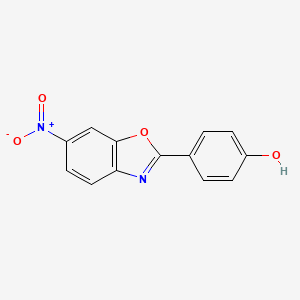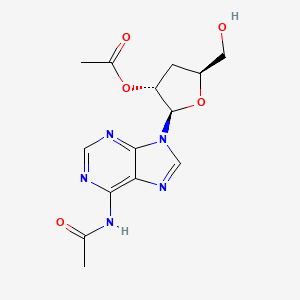![molecular formula C8H16N4O2 B12570405 N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine CAS No. 571166-99-9](/img/structure/B12570405.png)
N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine typically involves the reaction of a suitable triazole precursor with a dimethoxybutylating agent. One common method is the nucleophilic substitution reaction where the triazole ring is reacted with 1,1-dimethoxybutane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the reaction under controlled conditions, ensuring consistent product quality and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The dimethoxybutyl group can be substituted with other functional groups under appropriate conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone (O3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines or other nitrogen-containing compounds .
Aplicaciones Científicas De Investigación
N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-[(2S)-4-Methyl-1-oxo-1-{[(4S)-3-oxo-1-(2-pyridinylsulfonyl)-4-azepanyl]amino}-2-pentanyl]-1-benzofuran-2-carboxamide: Another triazole derivative with different substituents, used in pharmacological research.
Ceramides: Compounds with similar structural features, investigated for their biological activities.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propiedades
Número CAS |
571166-99-9 |
|---|---|
Fórmula molecular |
C8H16N4O2 |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
N-[(2S)-1,1-dimethoxybutan-2-yl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C8H16N4O2/c1-4-7(8(13-2)14-3)11-12-5-9-10-6-12/h5-8,11H,4H2,1-3H3/t7-/m0/s1 |
Clave InChI |
JIKYGWXVXHQEMW-ZETCQYMHSA-N |
SMILES isomérico |
CC[C@@H](C(OC)OC)NN1C=NN=C1 |
SMILES canónico |
CCC(C(OC)OC)NN1C=NN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B12570322.png)

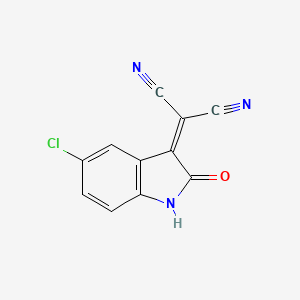

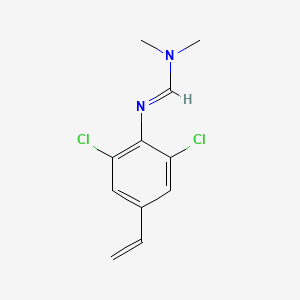
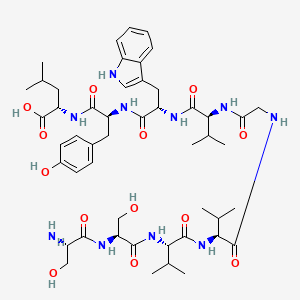
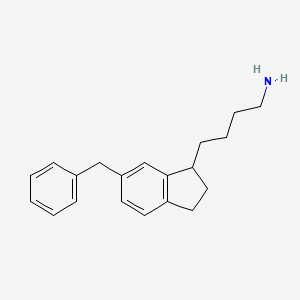
![1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-](/img/structure/B12570353.png)




